N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(2-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a propylidene linkage, and a nitrophenoxy acetohydrazide moiety, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Propylidene Linkage: The propylidene linkage is introduced via an aldol condensation reaction between an aldehyde and a ketone.
Nitrophenoxy Acetohydrazide Formation: The final step involves the reaction of the intermediate with 2-nitrophenoxyacetic acid hydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Amines, oxides.
Reduction: Alcohols, ketones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
Uniqueness
N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl group provides rigidity and stability, while the nitrophenoxy acetohydrazide moiety offers potential for various chemical modifications and interactions.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C23H21N3O4/c1-2-20(19-14-12-18(13-15-19)17-8-4-3-5-9-17)24-25-23(27)16-30-22-11-7-6-10-21(22)26(28)29/h3-15H,2,16H2,1H3,(H,25,27)/b24-20+ |
InChI Key |
MPPBCEWKHFSBKK-HIXSDJFHSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)COC1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=NNC(=O)COC1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.